Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate
Description
Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate is a structurally complex compound featuring a benzoate ester core substituted with a urea-linked 1,3-thiazol-2-ylamino moiety. This hybrid structure combines aromatic, ester, and heterocyclic functionalities, which may confer unique physicochemical and biological properties. The urea linkage (—NH—CO—NH—) is a critical structural feature, enabling hydrogen bonding and influencing solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-(1,3-thiazol-2-ylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-10(16)8-4-2-3-5-9(8)14-11(17)15-12-13-6-7-19-12/h2-7H,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZYVMNZOZHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate typically involves multistep organic reactions. One common method is the reaction of 2-aminothiazole with methyl 2-isocyanatobenzoate under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve sodium borohydride or lithium aluminum hydride.
Substitution reactions can be carried out using various electrophiles or nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Thiazole derivatives are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities.
Medicine: In the medical field, thiazole derivatives are explored for their therapeutic potential. This compound may be investigated for its use in developing new drugs or treatments for various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound’s structural analogues include:
Methyl Benzoate (CAS 93-58-3): A simple aromatic ester lacking heterocyclic substituents, used in perfumes and solvents .
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (CAS 65032-66-8): A benzoic acid derivative with a methyl-substituted thiazole ring at the 2-position .
2-Ureido-1,3-thiazol-3-ium Dihydrogen Phosphate : A thiazole-urea derivative with a phosphate counterion, synthesized via hydrolysis of a phosphoramidic acid precursor .
Physical and Chemical Properties
*Note: Data for the target compound are inferred from structural analogues.
Key Observations :
- Thermal Stability : Thiazole-containing benzoic acids (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid) exhibit higher melting points (~140°C) than Methyl Benzoate (-12°C), suggesting that thiazole substitution increases thermal stability .
- Reactivity: The urea group in the target compound may undergo hydrolysis under acidic or basic conditions, analogous to the breakdown of [(1,3-thiazol-2-ylamino)carbonyl]phosphoramidic acid to form substituted ureas .
Biological Activity
Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 316.37 g/mol. The structure is characterized by a thiazole ring connected to a benzenecarboxylate moiety, which is crucial for its biological activity.
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Antimicrobial Activity :
- The thiazole ring is known for its antimicrobial properties. Compounds containing thiazole derivatives have exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that the thiazole moiety disrupts bacterial cell wall synthesis and protein synthesis pathways.
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Anticancer Properties :
- Research has shown that thiazole-containing compounds can inhibit tumor cell proliferation. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
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Anti-inflammatory Effects :
- This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Case Study 2: Anticancer Activity
In a study reported in Cancer Letters, researchers investigated the anticancer activity of thiazole derivatives on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
Research Findings
Recent findings highlight the compound's potential as a lead structure for developing new therapeutic agents:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : A typical approach involves coupling a thiazol-2-amine derivative with a substituted benzoic acid ester. For example, refluxing intermediates in dry CH₂Cl₂ under inert gas (e.g., nitrogen) with stoichiometric equivalents of anhydrides (e.g., tetrahydrophthalic anhydride) yields carbamate linkages . Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity (67% yield reported for analogous compounds). Optimization includes monitoring reaction progress via TLC and adjusting equivalents of reagents to minimize side products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm proton environments (e.g., NH, C=O) and carbon assignments. For instance, NH protons in thiazole-urea derivatives typically resonate at δ 10–12 ppm .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- Melting Point Analysis : Compare observed values (e.g., 213–216°C for related compounds) with literature to assess crystallinity .
Q. What computational tools are suitable for preliminary structural modeling of this compound?
- Methodological Answer : Use density functional theory (DFT) with software like Gaussian or ORCA to predict bond angles, dihedral angles, and electronic properties. For visualization, ORTEP-3 (with a graphical interface) provides clear representations of molecular geometry and crystallographic data .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice of this compound be systematically analyzed?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Graph set analysis (e.g., Etter’s notation) categorizes hydrogen bonds into motifs like D (donor)–A (acceptor) patterns. For example, intramolecular O—H⋯O bonds and intermolecular N—H⋯O interactions stabilize crystal packing . Use Mercury or PLATON to visualize and quantify interactions (e.g., bond distances, angles) .
Q. How should researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or low-resolution electron density maps?
- Methodological Answer : Apply the following steps:
- Data Collection : Use high-intensity radiation (e.g., synchrotron) and low-temperature (113 K) measurements to reduce thermal motion artifacts .
- Refinement : In SHELXL, apply restraints (e.g., SIMU, DELU) for disordered regions. Validate with R1/wR2 residuals (<5% for high-quality data) .
- Validation Tools : CheckCIF/PLATON identifies outliers (e.g., bond length deviations >3σ) .
Q. What strategies are effective for studying the hydrolytic stability of the urea-thiazole linkage under physiological conditions?
- Methodological Answer : Design accelerated degradation studies:
- Buffer Solutions : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
- Analytical Monitoring : Use HPLC-MS to track hydrolysis products (e.g., free thiazol-2-amine or benzoic acid derivatives). For analogs, hydrolysis of [(1,3-thiazol-2-ylamino)carbonyl]phosphoramidic acid in aqueous media produces urea derivatives, detectable via LC-MS .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes) using biophysical methods?
- Methodological Answer : Combine:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guided by crystallographic data (e.g., hydrogen-bonding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
